Cas no 1999-41-3 (Asparagine, alanyl-(9CI))

Asparagine, alanyl-(9CI) structure
Asparagine, alanyl-(9CI) structure
Product Name:Asparagine, alanyl-(9CI)
CAS No:1999-41-3
MF:C7H13N3O4
MW:203.195821523666
CID:212765
PubChem ID:259612
Update Time:2025-04-19

Asparagine, alanyl-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Asparagine, alanyl-(9CI)
    • 4-amino-2-(2-azaniumylpropanoylamino)-4-oxobutanoate
    • DL-ALANYL-DL-ASPARAGINE
    • 2-(alanylamino)-4-amino-4-keto-butyric acid
    • 4-azanyl-2-(2-azanylpropanoylamino)-4-oxo-butanoic acid
    • alanylasparagine
    • alanyl-asparagine
    • D-Ala-D-Asp(NH2)-OH
    • D-Ala-L-Asp(NH2)-OH
    • DL-Ala-DL-Asn
    • DL-ALANYL-DL-ASPARAGINE HYDRATE
    • H-DL-ALA-DL-ASN-OH
    • L-Ala-D-Asp(NH2)-OH
    • L-Ala-L-Asp(NH2)-OH,(1:1:1:1)
    • NALPHA-DL-ALANYL-DL-ASPARAGINE
    • (±)-N2-(Alanyl)asparagine
    • 4-amino-2-(2-aminopropanamido)-4-oxobutanoic acid
    • 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid
    • D-Ala-D-Asp(NH2)-OH/D-Ala-L-Asp(NH2)-OH/L-Ala-D-Asp(NH2)-OH/L-Ala-L-Asp(NH2)-OH,(1:1:1:1)
    • N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
    • 2-(2-azaniumylpropanoylamino)-4-azanyl-4-oxidanylidene-butanoate
    • 20051-99-4
    • starbld0014967
    • 31796-57-3
    • NSC-89657
    • AKOS016316041
    • NSC-186899
    • 1999-41-3
    • NSC186899
    • 2-(2-aminopropanamido)-3-carbamoylpropanoic acid
    • AKOS002248705
    • SCHEMBL11517272
    • InChI=1/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
    • d,l-alanyl-d,l-asparagine
    • NSC102768
    • CCUAQNUWXLYFRA-UHFFFAOYSA-
    • ACETONYLSUCCINICACIDDIETHYLESTER
    • CS-0336571
    • NSC-102768
    • DTXSID80941962
    • FT-0638995
    • CCUAQNUWXLYFRA-UHFFFAOYSA-N
    • VS-08617
    • FT-0633965
    • NSC89657
    • 4-amino-2-(2-aminopropanoylamino)-4-oxo-butanoic acid
    • Inchi: 1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
    • InChI Key: CCUAQNUWXLYFRA-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)NC(C(=O)O)CC(N)=O

Computed Properties

  • Exact Mass: 203.09069
  • Monoisotopic Mass: 203.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: -4.8
  • Topological Polar Surface Area: 136

Experimental Properties

  • Density: 1.355
  • Boiling Point: 595.6°Cat760mmHg
  • Flash Point: 314°C
  • Refractive Index: 1.535
  • PSA: 135.51
  • LogP: -0.43010

Asparagine, alanyl-(9CI) Related Literature

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.